molecular formula C5H7ClO2 B1594702 Ethyl 2-chloroacrylate CAS No. 687-46-7

Ethyl 2-chloroacrylate

Cat. No. B1594702
CAS RN: 687-46-7
M. Wt: 134.56 g/mol
InChI Key: CVUNPKSKGHPMSY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 2-chloroacrylate is C5H7ClO2 . The average mass is 134.561 Da and the monoisotopic mass is 134.013458 Da .


Physical And Chemical Properties Analysis

Ethyl 2-chloroacrylate is a colorless liquid. The average mass is 134.561 Da and the monoisotopic mass is 134.013458 Da .

Scientific Research Applications

Chain Transfer in Polymerization

  • Application : Ethyl 2-chloroacrylate has been utilized as a chain transfer agent in free radical polymerization. It's particularly effective in producing α,ω-difunctional telomers through a radical addition-substitution-fragmentation transfer reaction (Colombani & Chaumont, 1994).

Synthesis of Functionalized Compounds

  • Application : In organic synthesis, ethyl 2-chloroacrylate is used as a reagent for the synthesis of highly functionalized tetrahydropyridines. It acts as a 1,4-dipole synthon in annulation reactions with N-tosylimines (Zhu, Lan, & Kwon, 2003).

Biocatalysis and Drug Precursor

  • Application : It serves as a precursor in the biosynthesis of enantiopure intermediates for chiral drugs, showcasing its importance in pharmaceutical research (Ye, Ouyang, & Ying, 2011).

Protecting Groups in Nucleic Acid Synthesis

  • Application : Ethyl 2-chloroacrylate derivatives are employed as protecting groups in the synthesis of oligodeoxyribonucleotides, a key area in genetic engineering and molecular biology (Takaku, Watanabe, & Hamamoto, 1987).

Synthesis of Functional Polymers

  • Application : It is used in the synthesis of novel polymers with potential for creating multifunctional materials. This showcases its versatility in material science (Ranucci, Spagnoli, & Ferruti, 1999).

Anti-HIV-1 Activity

  • Application : Ethyl 2-chloroacrylate derivatives are synthesized for testing their activity against HIV-1, indicating its potential use in antiviral drug development (Danel et al., 1996).

Hypoglycemic Activity

  • Application : Derivatives of ethyl 2-chloroacrylate are evaluated for their hypoglycemic activity, highlighting its potential in diabetes research (Eistetter & Wolf, 1982).

Atom Transfer Radical Polymerization

  • Application : It is used in atom transfer radical polymerization, particularly in water-borne systems, which is significant in the field of eco-friendly polymer production (Jousset et al., 2001).

Safety And Hazards

Ethyl 2-chloroacrylate is considered hazardous. It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure, respiratory system) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

ethyl 2-chloroprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUNPKSKGHPMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30772-38-4
Record name 2-Propenoic acid, 2-chloro-, ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30772-38-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4060993
Record name Ethyl 2-chloroacrylate
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Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloroacrylate

CAS RN

687-46-7
Record name Ethyl 2-chloro-2-propenoate
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URL https://commonchemistry.cas.org/detail?cas_rn=687-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Propenoic acid, 2-chloro-, ethyl ester
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Record name Ethyl .alpha.-chloroacrylate
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Record name 2-Propenoic acid, 2-chloro-, ethyl ester
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Record name Ethyl 2-chloroacrylate
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Record name Ethyl 2-chloroacrylate
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Record name Ethyl 2-chloroacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
RK Howe, JE Franz - The Journal of Organic Chemistry, 1978 - ACS Publications
… Reaction of lb with Ethyl 2-Chloroacrylate. A solution of 40.4 g (0.30 mol)of ethyl 2-chloroacrylate and 2.14 g (0.010 mol) of 5-(pchlorophenyl)-l,3,4-oxathiazol-2-one (lb) in 75 g of …
Number of citations: 28 pubs.acs.org
Y Zhu, R Dai, C Huang, W Zhou, X Zhang… - The Journal of …, 2022 - ACS Publications
… The title compound was prepared from 1a and 2b (ethyl 2-chloroacrylate) following general procedure A. Purification by column chromatography on silica gel yielded 3t as white solid in …
Number of citations: 3 pubs.acs.org
Y TERAO, N IMAI, K ACHIWA… - Chemical and …, 1982 - jstage.jst.go.jp
… _ Reaction of the Trimer of 1-Pyrroline (1a) with Ethyl 2-Chloroacrylate——The same procedure as described above was repeated with 1a (621 mg, 3 mmol), trimethylsilylmethyl …
Number of citations: 64 www.jstage.jst.go.jp
C Duffy, PB Zetterlund, F Aldabbagh - Molecules, 2018 - mdpi.com
… The k p values for ethyl 2-cyanoacrylate were close to those determined at 30 C using the same method for ethyl 2-chloroacrylate and were attributed to the nitrile group attached to the α…
Number of citations: 51 www.mdpi.com
RK Howe, TA Gruner, LG Carter… - The Journal of Organic …, 1978 - ACS Publications
… formed (via intermediate isothiazolines) from ethyl 2-chloroacrylate and ethyl /3-pyrrolidinylacrylate. Significant amounts of adducts were not obtained fromtetraethyl …
Number of citations: 72 pubs.acs.org
N Braidi, M Buffagni, V Buzzoni, F Ghelfi… - Macromolecular …, 2021 - Springer
… Since a base was present in the reaction mixture, gelation was initially attributed to the formation of ethyl 2-chloroacrylate (ECA) by partial dehydrohalogenation of EDCP (Scheme 4). In …
Number of citations: 7 link.springer.com
JW Lewis, MJ Readhead, IA Selby… - Journal of the …, 1971 - pubs.rsc.org
… Ethyl 2-acetoxyacrylate gave a 7 : 3 mixture of epimers, whereas from the reactions of ethyl 2-chloroacrylate and ethyl 2-bromoacrylate single products were isolated. The …
Number of citations: 22 pubs.rsc.org
BZ Shi - 1993 - search.proquest.com
… of Ethyl 2-Diethylaminoacrylate (43) and Ethyl 2-(4-Morpholino)acrylate (45): Compounds 43 and 45 were prepared by addition of diethylamine or morpholine to ethyl 2-chloroacrylate …
Number of citations: 5 search.proquest.com
W Jiang - 1987 - search.proquest.com
… Photostimulated reactions of dialkylmercurials with ethyl 2-chloroacrylate The reactions of dialkylmercurials with ethyl 2-chloroacrylate were carried out under similar condition to the …
Number of citations: 5 search.proquest.com
WF Benisek - 1966 - search.proquest.com
To Professor R. David Cole, I would like to express my gratitude for his constant availability, helpful suggestions and critical analysis of the work reported in this thesis. The innumerable …
Number of citations: 0 search.proquest.com

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